

"tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl tetrahydropyridazine-1(2H)-carboxylate*

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Technical Guide: tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl tetrahydropyridazine-1(2H)-carboxylate**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physical properties, a representative synthetic protocol, and relevant workflow visualizations.

Chemical Identity and Structure

- Systematic IUPAC Name: *tert-butyl diazinane-1-carboxylate*^[1]
- Common Name: **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate**
- CAS Number: 154972-37-9
- Molecular Formula: C₉H₁₈N₂O₂
- Canonical SMILES: CC(C)(C)OC(=O)N1CCCCN1

Structure:

Caption: 2D Structure of **tert-butyl tetrahydropyridazine-1(2H)-carboxylate**.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **tert-butyl tetrahydropyridazine-1(2H)-carboxylate**.

Property	Value	Reference
Molecular Weight	186.25 g/mol	[1]
Melting Point	71-72 °C	[1]
Boiling Point	236.5 ± 23.0 °C at 760 mmHg	[1]
Density	1.0 ± 0.1 g/cm ³	[1]
Flash Point	96.9 ± 22.6 °C	[1]
¹ H NMR (Predicted)	tert-butyl protons: ~1.4 ppm (singlet, 9H), Methylene protons adjacent to N(Boc): ~3.4-3.6 ppm (multiplet, 2H), Methylene protons adjacent to NH: ~2.8-3.0 ppm (multiplet, 2H), Other methylene protons: ~1.6-1.8 ppm (multiplet, 4H), NH proton: variable	N/A
¹³ C NMR (Predicted)	tert-butyl quaternary carbon: ~80 ppm, tert-butyl methyl carbons: ~28 ppm, Carbonyl carbon: ~155 ppm, Methylene carbons: ~40-50 ppm	N/A

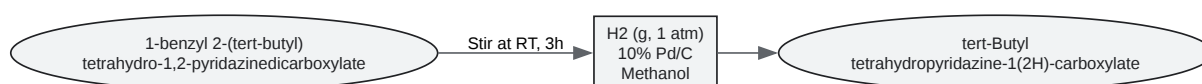
Note: Experimental ¹H and ¹³C NMR spectral data were not available in the reviewed literature. Predicted values are based on typical chemical shifts for the respective functional groups.

Experimental Protocols

Synthesis of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

A common synthetic route to **tert-butyl tetrahydropyridazine-1(2H)-carboxylate** involves the debenzylation of a protected precursor, such as 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate. The following is a representative protocol for this transformation via catalytic hydrogenation.

Reaction Scheme:



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Caption: Synthesis of the target compound via catalytic hydrogenation.

Detailed Methodology:

- **Reaction Setup:** To a solution of 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate (1.0 eq) in methanol, 10% palladium on activated carbon (10 wt%) is added.
- **Hydrogenation:** The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure or 1 atm). The mixture is stirred vigorously at room temperature for approximately 3 hours.
- **Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
- **Work-up:** Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol.
- **Isolation:** The combined filtrate is concentrated under reduced pressure to yield the crude product.

- Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to afford the pure **tert-butyl tetrahydropyridazine-1(2H)-carboxylate**.

Applications in Drug Development

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The tetrahydropyridazine core is a key pharmacophore in a variety of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the 2-position of the ring system, enabling the synthesis of diverse chemical libraries for screening and lead optimization. The Boc group can be readily removed under acidic conditions, providing a free secondary amine for further chemical elaboration.

Safety Information

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate may cause irritation to the skin, eyes, and respiratory tract. It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with the skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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References

- 1. 7-(2-HYDROXYETHYL)THEOPHYLLINE(519-37-9) ¹³C NMR spectrum [chemicalbook.com]
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